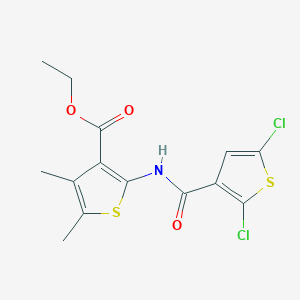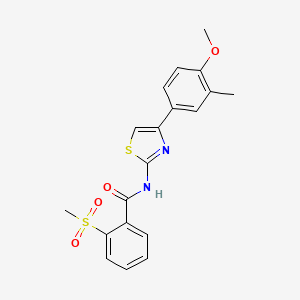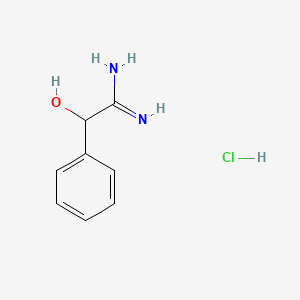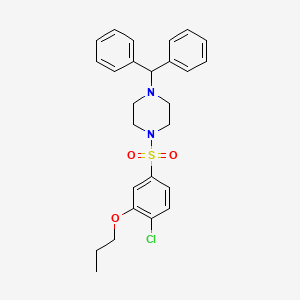
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions This particular compound is characterized by the presence of two thiophene rings, each substituted with different functional groups, including ethyl ester, dichloro, and carboxamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Dichlorothiophene Intermediate
Starting Material: 2,5-dichlorothiophene
Reaction: Chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Conditions: Room temperature, inert atmosphere.
-
Amidation Reaction
Intermediate: 2,5-dichlorothiophene-3-carboxylic acid
Reaction: Conversion to the corresponding amide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and an amine source.
Conditions: Room temperature, dry solvent (e.g., dichloromethane).
-
Formation of the Dimethylthiophene Ring
Starting Material: 2,5-dimethylthiophene
Reaction: Electrophilic substitution to introduce the carboxylate group.
Conditions: Elevated temperature, acidic catalyst.
-
Esterification
Intermediate: 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylic acid
Reaction: Esterification with ethanol in the presence of a strong acid like sulfuric acid.
Conditions: Reflux, removal of water by azeotropic distillation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and safer handling of reactive intermediates. Additionally, purification steps such as crystallization, distillation, and chromatography would be scaled up to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, elevated temperature.
Products: Oxidized derivatives such as carboxylic acids or sulfoxides.
-
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: Anhydrous conditions for lithium aluminum hydride, room temperature and pressure for catalytic hydrogenation.
Products: Reduced derivatives such as alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines, thiols, or alkoxides.
Conditions: Room temperature to reflux, polar aprotic solvents.
Products: Substituted thiophene derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Iron(III) chloride, sulfuric acid.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its dichloro and carboxamido groups may interact with proteins and nucleic acids, providing insights into binding mechanisms and potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the thiophene ring and the dichloro substitution may confer bioactivity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The dichloro and carboxamido groups can form specific interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Uniqueness
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties The combination of dichloro and carboxamido groups on the thiophene ring enhances its reactivity and potential for forming diverse chemical bonds
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S2/c1-4-20-14(19)10-6(2)7(3)21-13(10)17-12(18)8-5-9(15)22-11(8)16/h5H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFTZIPQGCOIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2890289.png)

![N-cyclopentyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890291.png)
![1-[(2-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2890292.png)
![4-{1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carbonyl}-3-phenylpiperazin-2-one](/img/structure/B2890294.png)
![2-[4-(Trifluoromethyl)furan-2-yl]acetonitrile](/img/structure/B2890296.png)
![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)





![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(2-methylphenyl)benzenecarboxamide](/img/structure/B2890311.png)
